Molecular Identity vs. Other Impurities
Dabigatran Carboxamide Ethyl Ester is structurally distinct from other common dabigatran impurities. Its molecular formula (C27H28N6O4) and weight (500.55 g/mol) are specifically different from Dabigatran Impurity C (C34H40N6O6, 628.72 g/mol) and Dabigatran Impurity D (C32H37N7O5, 599.68 g/mol) [1]. This exact molecular identity is the fundamental basis for its role as a specific reference standard; substitution would result in a different retention time and mass spectral signature, invalidating any analytical method.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 500.55 g/mol |
| Comparator Or Baseline | Dabigatran Impurity C: 628.72 g/mol; Dabigatran Impurity D: 599.68 g/mol |
| Quantified Difference | Target compound is 128.17 g/mol less than Impurity C and 99.13 g/mol less than Impurity D. |
| Conditions | Calculated from molecular formula (C27H28N6O4) vs. comparator formulas |
Why This Matters
This molecular difference is the primary determinant of chromatographic retention time and mass spectrometric detection, making compound-specific standards non-interchangeable.
- [1] ChemWhat. Dabigatran Carboxamide Ethyl Ester CAS#: 1422435-41-3. ChemWhat Code: 1415524. View Source
